Hexadecanoic acid, 11-hydroxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, 11-hydroxy-, ethyl ester is an organic compound with the molecular formula C18H36O3. It is an ester derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of an ethyl ester group and a hydroxyl group at the 11th carbon position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 11-hydroxy-, ethyl ester can be synthesized through the esterification of hexadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Hexadecanoic acid+EthanolAcid catalystHexadecanoic acid, 11-hydroxy-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors and optimized reaction conditions to achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 11-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Hexadecanoic acid, 11-hydroxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 11-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions. For example, it can inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes . The compound’s ability to modulate enzyme activity and interact with cellular membranes contributes to its biological effects.
Comparison with Similar Compounds
Hexadecanoic acid, 11-hydroxy-, ethyl ester can be compared with other similar compounds, such as:
Hexadecanoic acid, ethyl ester: Lacks the hydroxyl group at the 11th position, resulting in different chemical properties and reactivity.
Hexadecanoic acid, 11-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
The presence of the hydroxyl group at the 11th position in this compound makes it unique and imparts distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
78432-94-7 |
---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
ethyl 11-hydroxyhexadecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-5-11-14-17(19)15-12-9-7-6-8-10-13-16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 |
InChI Key |
SLAOYZSISBHPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCCCCCC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.